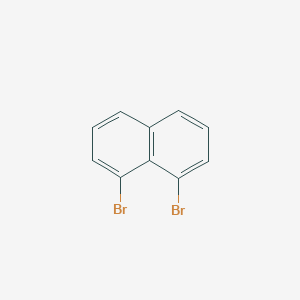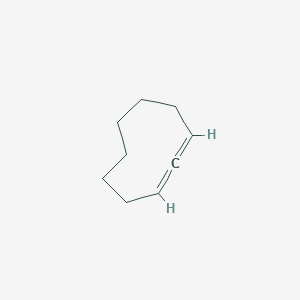
3-Pyridinethiol, zinc salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinethiol, zinc salt, also known as pyrithione zinc, is a chemical compound commonly used in various industries, including pharmaceuticals, cosmetics, and agriculture. It is a coordination complex of zinc with 3-mercaptopyridine-N-oxide, and its chemical formula is C10H8N2O2S2Zn. This compound has gained significant attention due to its broad-spectrum antimicrobial activity and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-Pyridinethiol, zinc salt involves the coordination of zinc with the thiol group of the compound, which results in the formation of a stable complex that can interact with the cell membrane of microorganisms. The complex disrupts the membrane structure and function, leading to cell death. Additionally, this compound can also interfere with the cellular processes of microorganisms, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Besides its antimicrobial properties, 3-Pyridinethiol, zinc salt has also been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant activities, which can be beneficial in treating various inflammatory and oxidative stress-related diseases. Moreover, this compound can also regulate the expression of genes involved in cell proliferation and differentiation, which may have implications in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
3-Pyridinethiol, zinc salt has several advantages for lab experiments, such as its broad-spectrum antimicrobial activity, low toxicity, and stability. It can be easily synthesized and purified, making it readily available for research purposes. However, there are also limitations to its use, such as its potential interference with other cellular processes and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3-Pyridinethiol, zinc salt. One area of interest is its potential use in cancer therapy, as it has been shown to regulate the expression of genes involved in cell proliferation and differentiation. Additionally, this compound may have applications in the development of new antimicrobial agents for the treatment of drug-resistant infections. Further studies are needed to explore its full therapeutic potential and to optimize its synthesis and formulation for various applications.
In conclusion, 3-Pyridinethiol, zinc salt is a versatile compound with broad-spectrum antimicrobial activity and potential therapeutic applications. Its mechanism of action involves the coordination of zinc with the thiol group of the compound, leading to the disruption of the cell membrane and inhibition of microorganism growth and replication. Further research is needed to explore its full potential and to optimize its use in various applications.
Synthesemethoden
The synthesis of 3-Pyridinethiol, zinc salt is a multistep process that involves the reaction of 3-mercaptopyridine-N-oxide with zinc chloride or zinc sulfate in the presence of a base. The resulting product is then purified by recrystallization or column chromatography. The purity and yield of the compound depend on the reaction conditions, such as the temperature, pH, and concentration of the reagents.
Wissenschaftliche Forschungsanwendungen
3-Pyridinethiol, zinc salt has been extensively studied for its antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and viruses. It works by disrupting the cell membrane and inhibiting the growth and replication of the microorganisms. This compound has been used in various applications, such as topical creams, shampoos, and soaps, to treat skin and scalp infections caused by fungi and bacteria.
Eigenschaften
CAS-Nummer |
17140-11-3 |
|---|---|
Produktname |
3-Pyridinethiol, zinc salt |
Molekularformel |
C10H8N2S2Zn |
Molekulargewicht |
285.7 g/mol |
IUPAC-Name |
zinc;pyridine-3-thiolate |
InChI |
InChI=1S/2C5H5NS.Zn/c2*7-5-2-1-3-6-4-5;/h2*1-4,7H;/q;;+2/p-2 |
InChI-Schlüssel |
RSASPNDBSGNXNK-UHFFFAOYSA-L |
SMILES |
C1=CC(=CN=C1)[S-].C1=CC(=CN=C1)[S-].[Zn+2] |
Kanonische SMILES |
C1=CC(=CN=C1)[S-].C1=CC(=CN=C1)[S-].[Zn+2] |
Andere CAS-Nummern |
17140-11-3 |
Synonyme |
Zinc bis(3-pyridinethiolate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



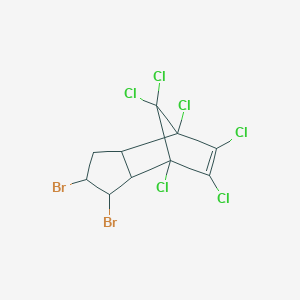

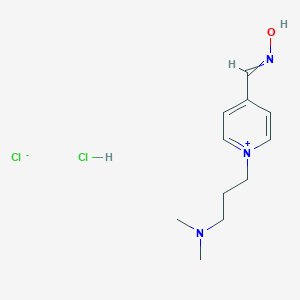
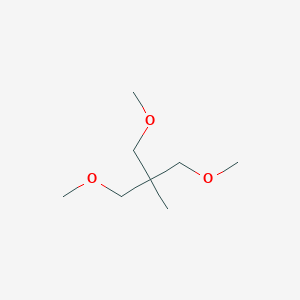

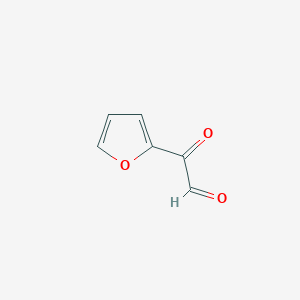

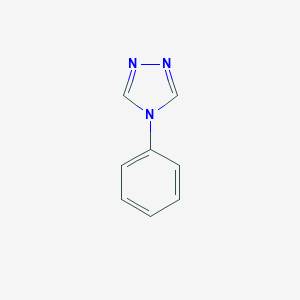



![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)
